Fenchlorazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl5N3O2/c11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h1-3H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELWJONQIFBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145649 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103112-36-3 | |
| Record name | Fenchlorazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchlorazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCHLORAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9VG303S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Fenchlorazole Analogues
Design Principles for Novel Herbicide Safeners and Fungicides
The design of new herbicide safeners and fungicides is a systematic process that relies on a deep understanding of structure-activity relationships (SAR). The primary goal is to develop molecules that can selectively protect crops from herbicide-induced injury or exhibit potent fungicidal activity, often by targeting specific biochemical pathways in the target organisms.
Herbicide Safeners: The fundamental principle behind herbicide safeners is to enhance a crop's natural tolerance to a herbicide without diminishing the herbicide's efficacy against target weeds. This is often achieved by designing molecules that can induce the expression of detoxifying enzymes in the crop, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. The design of safeners like fenchlorazole often involves the incorporation of specific chemical moieties that are recognized by the crop's metabolic systems. The 1,2,4-triazole ring, for instance, is a common feature in many safeners and is believed to play a crucial role in their biological activity. The substituents on the triazole ring and the phenyl group are systematically varied to optimize activity and selectivity.
Synthesis Routes for this compound and Related Triazole/Pyrimidine (B1678525) Derivatives
The synthesis of this compound, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid, and its analogues typically involves multi-step reaction sequences. While a definitive, publicly available, step-by-step synthesis of this compound is not readily found in the literature, its structure suggests a logical synthetic pathway based on established methods for constructing substituted 1,2,4-triazoles.
A plausible and commonly employed strategy for the synthesis of the 1,2,4-triazole ring involves the cyclization of an appropriate amidine or a related intermediate with a hydrazine derivative. For this compound, a potential route could start from 2,4-dichloroaniline and trichloroacetonitrile to form an N-(2,4-dichlorophenyl)trichloroacetimidamide intermediate. This intermediate could then be reacted with a suitable three-carbon synthon containing a carboxyl group or a precursor that can be later converted to a carboxylic acid, to form the triazole ring.
A more frequently documented route in the scientific and patent literature is the synthesis of this compound-ethyl, the ethyl ester of this compound. A key final step to obtain this compound from its ethyl ester is the hydrolysis of the ester group. This is typically achieved under basic conditions, for example, by treating this compound-ethyl with a base such as sodium hydroxide in a suitable solvent mixture like aqueous alcohol, followed by acidification to yield the carboxylic acid, this compound.
The synthesis of related triazole and pyrimidine derivatives often follows similar principles of heterocyclic ring formation. For instance, the synthesis of other 1,5-disubstituted-1,2,4-triazoles can be achieved by reacting amidines with various hydrazine hydrochloride salts under mild conditions, often in polar solvents like acetic acid or alcohols. The choice of starting materials and reaction conditions allows for the introduction of a wide variety of substituents, enabling the generation of a library of analogues for structure-activity relationship studies.
Advanced Spectroscopic and Analytical Techniques for Compound Characterization in Research
The unambiguous characterization of newly synthesized compounds is a critical step in chemical research. A combination of advanced spectroscopic and analytical techniques is employed to confirm the structure, purity, and identity of this compound and its analogues.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the molecular structure of organic compounds.
¹H NMR: Provides information about the number and types of protons in a molecule and their chemical environment. For a compound like this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the dichlorophenyl ring and the acidic proton of the carboxylic acid group.
¹³C NMR: Provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom, including those in the dichlorophenyl ring, the triazole ring, the trichloromethyl group, and the carboxylic acid group.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide clues about its structural components. Common fragmentation pathways for such molecules include the loss of the carboxylic acid group (as CO₂), cleavage of the trichloromethyl group, and fragmentation of the dichlorophenyl ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl bonds, and the vibrations of the aromatic and triazole rings.
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for the analysis of volatile and semi-volatile compounds. For GC-MS analysis of this compound, derivatization of the carboxylic acid group (e.g., to its methyl ester) might be necessary to improve its volatility and chromatographic behavior. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for identification.
Below is a table summarizing the key analytical techniques and their expected observations for the characterization of this compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the protons on the 2,4-dichlorophenyl ring and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic ring, triazole ring, trichloromethyl group, and the carbonyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for O-H, C=O, C-Cl, and aromatic/triazole ring vibrations. |
| HPLC-UV | A distinct peak at a specific retention time with UV absorbance characteristic of the dichlorophenyl-triazole chromophore. |
| GC-MS | A peak at a specific retention time (potentially after derivatization) with a mass spectrum matching that of this compound. |
Elucidation of Fenchlorazole S Mechanisms of Action As a Herbicide Safener
Role in Enhancing Herbicide Detoxification in Crop Plants
Herbicide safeners like Fenchlorazole achieve crop selectivity by accelerating the metabolism of herbicides within the crop plant biocomm.eumdpi.com. This enhanced metabolism leads to the conversion of the active herbicide into less toxic or inactive compounds, preventing damage to the crop while allowing the herbicide to effectively control target weeds biocomm.euresearchgate.netnih.govresearchgate.net. For instance, this compound mediates the de-esterification of fenoxaprop-p-ethyl (B1329639) to its phytotoxic form, fenoxaprop (B166891), and subsequently facilitates its metabolism into non-toxic metabolites biocomm.eu. This protective mechanism is crucial for the safe and effective use of certain herbicides in susceptible crops, particularly cereals biocomm.eunih.gov.
Induction and Modulation of Glutathione (B108866) S-Transferase (GST) Activity
A cornerstone of this compound's mechanism of action is its profound influence on the activity of Glutathione S-Transferases (GSTs) mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. GSTs are a superfamily of detoxifying enzymes that catalyze the conjugation of herbicides with the endogenous tripeptide glutathione (GSH), a critical step in rendering xenobiotics more water-soluble and less toxic mdpi.combiorxiv.orgoup.comcambridge.org.
Studies have consistently shown that this compound-ethyl, a common formulation of the safener, significantly enhances GST activity in various crop plants. For example, research on wheat and maize shoots demonstrated that this compound-ethyl treatment led to a substantial increase in GST activity towards 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a standard substrate researchgate.netresearchgate.net. This enhancement is characterized by an increase in the maximum reaction rate (Vmax) and a reduction in the apparent Michaelis constant (Km) of the GST enzyme, indicating both an increased quantity of active enzyme and an enhanced affinity for its substrates researchgate.net.
The table below summarizes the reported increases in GST metabolic activity in wheat plants treated with various safeners, including this compound-ethyl:
| Safener Treatment | Increase in GST Metabolic Activity (Wheat) | Citation |
| Cloquintocet-mexyl (B1217157) | 77.4% | mdpi.comresearchgate.net |
| Fenflufen | 56.4% | mdpi.com |
| This compound-ethyl | 93.9% | mdpi.comresearchgate.net |
Identification of Specific GST Isozymes and Classes (e.g., tau, phi, lambda)
The GST superfamily is diverse, with various classes playing distinct roles in plant detoxification mdpi.complos.orgresearchgate.net. This compound-ethyl has been shown to induce the accumulation of specific GST isozymes, particularly those belonging to the tau (U), phi (F), and lambda (L) classes, in the foliage of wheat plants nih.govnih.govresearchgate.net.
The tau and phi classes are particularly abundant and are considered plant-specific GSTs, playing major roles in conjugating a wide range of xenobiotics, including pesticides biorxiv.orgmdpi.complos.orgresearchgate.netnih.gov. Lambda GSTs are also plant-specific and can function as thioltransferases mdpi.comresearchgate.net. The induction of these specific GST classes by this compound-ethyl underscores its targeted action in bolstering the plant's intrinsic detoxification machinery nih.govnih.gov.
Influence on Cytochrome P450 Monooxygenase Activities
Cytochrome P450 monooxygenases (P450s) are another critical family of enzymes involved in the Phase I metabolism of herbicides in plants mdpi.comscielo.brresearchgate.net. These enzymes catalyze various oxidative reactions, such as aryl hydroxylation, N-demethylation, and O-demethylation, which often introduce functional groups that make the herbicide molecule more hydrophilic and amenable to subsequent conjugation reactions mdpi.comscielo.br.
This compound-ethyl has been implicated in influencing P450 monooxygenase activities, particularly in the metabolism of herbicides like fenoxaprop-ethyl (B166152) ucanr.edu. Safeners, in general, are known to manipulate herbicide selectivity by enhancing the activities of detoxifying enzymes, including P450s, in cereal crops researchgate.net. While the direct and conclusive evidence for the induction of P450s by all safeners remains an area of ongoing research scielo.br, studies indicate that P450s are indeed induced by safeners to participate in the detoxification of herbicides researchgate.net.
Impact on Herbicide Metabolism Pathways (e.g., oxidation, reduction, hydrolysis, conjugation)
This compound's impact extends across multiple phases of herbicide metabolism, ensuring the efficient detoxification of xenobiotics in crop plants. Herbicide metabolism in plants typically proceeds through several phases:
Phase I (Conversion): This phase involves chemical modifications such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule, making it more hydrophilic and less phytotoxic scielo.brucanr.eduresearchgate.netresearchgate.net. Enzymes like P450 monooxygenases are key players in this phase mdpi.comscielo.br. This compound mediates the de-esterification of fenoxaprop-p-ethyl, a hydrolysis reaction, as an initial step in its detoxification biocomm.eu.
Phase II (Conjugation): In this phase, the modified herbicide or its metabolite from Phase I is conjugated with endogenous molecules like glutathione (GSH) or sugars mdpi.comcambridge.orgscielo.brucanr.eduresearchgate.netresearchgate.netmdpi.com. This conjugation significantly increases the molecule's water solubility and further reduces its phytotoxicity cambridge.orgscielo.br. As discussed, this compound-ethyl primarily enhances this phase by inducing GST activity, leading to increased glutathionylation of herbicides such as fenoxaprop-ethyl nih.govbiorxiv.orgoup.com.
Phase III (Compartmentalization): The conjugated metabolites are then typically transported into vacuoles or cell walls, effectively sequestering them and preventing their interaction with vital cellular components mdpi.comucanr.edumdpi.com.
This compound's ability to enhance glutathionylation is a critical aspect of its action, converting toxic herbicides into hydrophilic conjugates that are less mobile and readily compartmentalized, thus protecting the crop biorxiv.orgoup.comcambridge.org.
Effects on Other Xenobiotic-Detoxifying Enzymes (e.g., glutathione peroxidase)
Beyond GSTs and P450s, this compound also influences other enzymes involved in xenobiotic detoxification and stress response. Notably, this compound-ethyl has been shown to significantly increase glutathione peroxidase (GPOX) activity in wheat, with an observed eight-fold increase relative to control plants after 7 days researchgate.net. Glutathione peroxidases play a crucial role in antioxidant defense by reducing organic hydroperoxides, thereby protecting cells from oxidative stress researchgate.netnih.gov. Some phi and lambda class GSTs can also exhibit glutathione peroxidase activity researchgate.netnih.gov.
Other xenobiotic-detoxifying enzymes that contribute to plant tolerance and can be influenced by safeners include:
Glycosyl transferases (UGTs): These enzymes conjugate herbicides or their metabolites with sugars, increasing their solubility mdpi.comscielo.brresearchgate.net.
Peroxidase (POD): Involved in various oxidative reactions and stress responses mdpi.com.
ATP Binding Cassette (ABC) transporters: Responsible for the active transport and compartmentalization of herbicide conjugates into vacuoles mdpi.commdpi.com.
The multifaceted influence of this compound on these enzymatic systems collectively contributes to its efficacy as a herbicide safener, enabling crop plants to effectively detoxify herbicides and mitigate phytotoxic effects.
Biological Efficacy and Selectivity Profiles
Safening Efficacy in Diverse Cereal Crops
Fenchlorazole-ethyl is an agrochemical that enhances the tolerance of various cereal crops to herbicides by elevating the expression of xenobiotic detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs) nih.govresearchgate.netmdpi.comresearchgate.netebi.ac.uk. This protective mechanism allows for the effective control of weeds while minimizing damage to the crop.
In wheat (Triticum aestivum L.), this compound-ethyl has been shown to enhance seedling shoot growth and significantly increase GST activity. For instance, treatments with this compound-ethyl led to a 93.9% increase in GST activity in wheat plants nih.govmdpi.comebi.ac.uk. While this compound-ethyl has been used to safen wheat, a related safener, fenclorim (a pyrimidine-type herbicide safener), has been specifically noted for enhancing the tolerance of rice to chloroacetanilide herbicides by improving the expression of GSTs mdpi.com. Studies have also evaluated safened compositions containing this compound on winter wheat, rice, and maize, indicating its broad applicability across these major cereal crops epo.org. However, this compound was later superseded by mefenpyr-diethyl (B161882) in barley due to the latter's superior safening ability in that specific crop cabidigitallibrary.org.
Table 1: Safening Effect of this compound-ethyl on GST Activity in Wheat
| Crop | Safener | Effect on GST Activity (Relative to Control) | Reference |
| Wheat | This compound-ethyl | 93.9% increase | mdpi.com |
Protective Effects Against Specific Herbicides
This compound-ethyl provides protective effects against specific herbicides, primarily by enhancing the detoxification processes within the crop plants.
Fenoxaprop-P-ethyl (B1329639): this compound-ethyl is widely used to safen wheat against the post-emergence herbicide fenoxaprop-P-ethyl herts.ac.ukherts.ac.ukscielo.brscielo.brnih.gov. This protective action involves increasing both the deesterification rate of fenoxaprop-P-ethyl to fenoxaprop (B166891) and the subsequent metabolism of fenoxaprop into other, less toxic metabolites within the plant scielo.brscielo.br. Research has shown that novel compounds, such as compound 5o (a trichloromethyl dichlorobenzene triazole derivative), can exhibit superior safener activity compared to this compound against fenoxaprop-P-ethyl in wheat nih.gov.
Pretilachlor (B132322): While this compound itself is a triazole, the pyrimidine-type safener fenclorim, which is often studied in similar contexts due to its safening properties, has been shown to protect rice against injury from pretilachlor by inducing GSTs mdpi.comcabidigitallibrary.org.
Metolachlor (B1676510): A synthesized compound, structurally related to fenclorim, demonstrated a protective effect against metolachlor injury in rice seedlings comparable to that of fenclorim mdpi.comresearchgate.net.
Fungicidal Activity and Spectrum of Action
Beyond its role as a herbicide safener, this compound, as a member of the triazole class, also possesses fungicidal activity ontosight.aiontosight.aicymitquimica.com. Triazoles are known for their ability to inhibit the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes ontosight.aicymitquimica.com. The fungicidal mode of action for this compound-ethyl involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol synthesis in fungal cell membranes, leading to compromised cell integrity and ultimately cell death ontosight.ai.
A related compound, fenclorim, a pyrimidine-type safener, has also exhibited fungicidal activities, suggesting a dual functionality that can be explored in structurally similar compounds mdpi.comresearchgate.netresearchgate.netacs.org.
Efficacy Against Key Fungal Pathogens
Studies on fenclorim and its analogues provide insights into the spectrum of fungicidal action against significant plant pathogens.
Sclerotinia sclerotiorum: Fenclorim demonstrated fungicidal activity against Sclerotinia sclerotiorum, with an IC50 value of 18.11 mg∙L−1. A synthesized analogue, Compound 1 (N-(4,6-dichloropyrimidine-2-yl)benzamide), showed even higher activity with an IC50 of 1.23 mg∙L−1 against this pathogen mdpi.com. Another derivative, Compound 11 (a 4-chloro-6-substituted phenoxy-2-phenylpyrimidine), also exhibited potent fungicidal activity against S. sclerotiorum researchgate.netacs.org.
Fusarium oxysporum: Fenclorim was effective against Fusarium oxysporum, with an IC50 of 27.33 mg∙L−1. Compound 1 showed superior activity against F. oxysporum with an IC50 of 9.97 mg∙L−1 mdpi.com.
Thanatephorus cucumeris: Fenclorim exhibited an IC50 of 28.46 mg∙L−1 against Thanatephorus cucumeris. Compound 11 also demonstrated good fungicidal activity against this pathogen mdpi.comresearchgate.netacs.org.
Fusarium graminearum was another fungal strain against which fenclorim showed activity, with an IC50 of 39.53 mg∙L−1 mdpi.com.
Table 2: Fungicidal Activity (IC50) of Fenclorim and Analogues Against Key Fungal Pathogens
| Compound | Sclerotinia sclerotiorum (IC50 mg∙L−1) | Fusarium oxysporum (IC50 mg∙L−1) | Thanatephorus cucumeris (IC50 mg∙L−1) | Fusarium graminearum (IC50 mg∙L−1) | Reference |
| Fenclorim | 18.11 | 27.33 | 28.46 | 39.53 | mdpi.com |
| Compound 1 | 1.23 | 9.97 | Not specified | Not specified | mdpi.com |
Comparative Studies with Commercial Fungicides
In comparative studies, certain analogues of fenclorim have shown promising fungicidal efficacy against commercial standards. Compound 1, a fenclorim analogue, demonstrated improved antifungal activity compared to the commercial fungicide pyrimethanil (B132214) against S. sclerotiorum and F. oxysporum mdpi.comresearchgate.net. Similarly, Compound 11, another derivative based on the fenclorim structure, exhibited better fungicidal activity against S. sclerotiorum and T. cucumeris than pyrimethanil researchgate.netacs.org. These findings suggest the potential for developing novel fungicides based on the structural motifs found in this compound and related compounds.
Interactions with Other Agrochemicals and Biological Components
Synergistic and Antagonistic Interactions with Herbicidal Compounds
The primary function of fenchlorazole is to create a selective antagonistic interaction, protecting cereal crops from the phytotoxic effects of certain herbicides. It is most notably used to enhance the tolerance of wheat to aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-ethyl (B166152), which inhibit the acetyl-CoA carboxylase (ACCase) enzyme. researchgate.netherts.ac.ukherts.ac.uk This safening effect is achieved by accelerating the metabolic breakdown of the herbicide within the crop plant, effectively reducing the concentration of the active, phytotoxic substance and preventing injury. herts.ac.ukherts.ac.uk
Interactions between agrochemicals can be categorized as follows:
Additive: The combined effect is equal to the sum of the individual effects. eagri.org
Synergistic: The combined effect is greater than the sum of the individual effects. eagri.org
Antagonistic: The combined effect is less than that of the most active component applied alone. eagri.org
While this compound's intended interaction with a herbicide like fenoxaprop-ethyl is antagonistic in the crop, the goal is for this interaction not to extend to the target weeds, thus maintaining herbicidal efficacy. However, research has indicated that this is not always the case. For instance, this compound-ethyl has been observed to reduce the efficacy of fenoxaprop-ethyl against blackgrass, a problematic weed. davidpublisher.com This represents an undesirable antagonistic interaction in the target weed, which can compromise weed control. davidpublisher.com Conversely, some herbicide-safener combinations can have a synergistic effect on weed control. For example, the combination of 2,4-D and chlorpropham (B1668850) has shown synergistic effects on certain monocot weeds that are typically resistant to 2,4-D alone. eagri.org
Comparative Analysis of Interactions with Other Safener Chemistries (e.g., cloquintocet (B1669234) mexyl, mefenpyr (B162942) diethyl)
This compound is one of several safener chemistries used in cereal crops, with cloquintocet-mexyl (B1217157) and mefenpyr-diethyl (B161882) being other prominent examples. researchgate.net While all three are used to protect wheat from AOPP herbicides, comparative studies reveal distinct differences in their biological effects. researchgate.netnih.gov
A key mechanism for these safeners is the induction of xenobiotic detoxifying enzymes, particularly glutathione (B108866) transferases (GSTs). researchgate.netnih.govnih.gov When wheat plants were treated with this compound-ethyl, cloquintocet-mexyl, and mefenpyr-diethyl, all three induced the accumulation of a seemingly identical subset of GSTs from the tau, phi, and lambda classes. nih.govnih.govyork.ac.uk However, their impact on other physiological processes varies.
One notable difference is their effect on glutathione peroxidase (GPOX) activity. This compound-ethyl was found to induce an eight-fold increase in GPOX activity, whereas cloquintocet-mexyl and mefenpyr-diethyl prompted a six-fold increase relative to control treatments. researchgate.netnih.gov Furthermore, the structurally related compounds, this compound-ethyl and mefenpyr-diethyl, were observed to enhance the shoot growth of seedlings, a growth-promoting effect not seen with the chemically unrelated cloquintocet-mexyl. nih.govnih.govyork.ac.uk
Their efficacy can also differ depending on the crop and the herbicide. In a study on waxy maize, this compound-ethyl and mefenpyr-diethyl showed no effect in mitigating plant injury (height and fresh weight reduction) caused by the herbicide nicosulfuron. davidpublisher.com In contrast, other safeners like isoxadifen-ethyl (B1672638) and cyprosulfamide (B165978) were effective in reducing this injury. davidpublisher.com
| Safener | Chemical Relationship | Effect on GST Induction in Wheat | Effect on GPOX Activity in Wheat (Fold Increase) | Seedling Growth Promotion in Wheat | Safening Effect Against Nicosulfuron in Waxy Maize |
|---|---|---|---|---|---|
| This compound-ethyl | Closely related to Mefenpyr-diethyl | Induces tau, phi, and lambda class GSTs | 8-fold | Yes | Ineffective |
| Mefenpyr-diethyl | Closely related to this compound-ethyl | Induces tau, phi, and lambda class GSTs | 6-fold | Yes | Ineffective |
| Cloquintocet-mexyl | Chemically unrelated to the others | Induces tau, phi, and lambda class GSTs | 6-fold | No | Ineffective |
Influence on Plant-Microorganism Dynamics and Bioremediation Potentials
The introduction of any agrochemical into the environment can influence the delicate balance of plant-microorganism dynamics. Pesticides can affect the abundance, diversity, and enzymatic activity of soil microbial communities. nih.govmdpi.com For example, fungicides have been shown to reduce soil basal respiration and microbial carbon, inhibit the activity of various soil enzymes, and decrease the population of fungi. nih.gov The impact is often dose-dependent, with higher concentrations causing stronger inhibitory effects. mdpi.com
While extensive research on the specific effects of this compound on soil microbiota is limited, studies on safeners in general suggest potential roles beyond herbicide protection that intersect with bioremediation. Bioremediation leverages microbial metabolic activities to degrade pollutants in the soil. mdpi.comcluin.org A study explored the potential protective effects of safeners on wheat in chemically contaminated soil. nih.govyork.ac.uk Wheat seeds were pre-soaked in safeners, including this compound-ethyl, before being sown in soil containing oil and a range of heavy metals. nih.gov While untreated seeds failed to germinate, the safener-treated seeds were able to germinate and grow for a short period before succumbing to the pollutants. nih.govyork.ac.uk This finding indicates that safeners like this compound can confer a transient tolerance to a broader range of chemical stressors, not just specific herbicides. This suggests a potential, albeit limited, application in phytoremediation strategies, where plants are used to remove pollutants from the soil. nih.gov The safener-induced enhancement of the plant's stress-response systems could potentially support plant establishment in contaminated environments, a critical first step in phytoremediation. researchgate.net
Metabolism and Environmental Fate in Agroecosystems: Academic Perspectives
Metabolic Pathways in Plants
In plants, fenchlorazole is primarily encountered as a metabolite resulting from the biotransformation of this compound-ethyl, a herbicide safener. Safeners are agrochemicals designed to protect crop plants from herbicide injury by enhancing the detoxification processes within the plant without compromising weed control efficacy.
The initial and most significant metabolic step involving this compound is the de-esterification of this compound-ethyl to this compound (the acid form) herts.ac.uk. This hydrolysis reaction is a key primary metabolic pathway in plants, accelerating the breakdown of the parent safener herts.ac.uk. While this compound (the acid) itself is a primary metabolite of this compound-ethyl, detailed characterization of subsequent specific primary or secondary metabolites of this compound (the acid) within plant systems is not extensively documented in the provided literature.
However, the broader mechanisms of xenobiotic metabolism in plants, which would apply to compounds like this compound, involve a series of enzymatic reactions generally categorized into three phases:
Phase I (Transformation): This phase often involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups on the xenobiotic molecule peerj.comcambridge.orgresearchgate.net. Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical in this phase, catalyzing reactions such as aryl hydroxylation, N-demethylation, and O-demethylation researchgate.netnih.gov. Safeners, including this compound-ethyl, are known to induce the activity of these P450s in plants, thereby enhancing herbicide detoxification researchgate.netnih.govnih.gov.
Phase II (Conjugation): In this phase, the transformed metabolites from Phase I are conjugated with endogenous hydrophilic molecules like glutathione (B108866) (GSH) or sugars (e.g., glucose) peerj.comcambridge.orgresearchgate.netmdpi.com. Glutathione S-transferases (GSTs) are key enzymes in this process, facilitating the binding of xenobiotics or their metabolites with GSH researchgate.netmdpi.comcambridge.orgresearchgate.net. This compound-ethyl has been shown to significantly enhance GST activity in crops such as wheat and maize, leading to increased detoxification researchgate.netresearchgate.net.
Phase III (Compartmentation): The conjugated products are then transported into cellular compartments, typically the vacuole, for sequestration and further processing or degradation mdpi.comcambridge.org. ABC transporters are involved in this vacuolar transport nih.gov.
While these general pathways are well-established for pesticide metabolism in plants, specific chemical structures of secondary metabolites derived directly from this compound (the acid) beyond its formation from the ethyl ester are not explicitly detailed in the provided search results.
Degradation Pathways in Environmental Compartments (e.g., soil, water, microbial systems)
This compound's environmental fate is determined by its degradation pathways in various compartments, primarily soil, water, and through microbial activity.
Microorganisms are central to the degradation of pesticides in the environment, transforming or degrading hazardous organic pollutants into less toxic components or completely mineralizing them to carbon dioxide and water mdpi.commiljodirektoratet.nousask.ca. Microbial biotransformation is an enzymatic process that can occur via metabolism or cometabolism researchgate.netmdpi.com.
Common microbial degradation pathways include:
Oxidation: This is a frequent initial step, involving reactions like hydroxylation, epoxidation, and oxidative dealkylation mdpi.commiljodirektoratet.no.
Reduction: Reduction of nitro groups or reductive dehalogenation can occur mdpi.commiljodirektoratet.no.
Hydrolysis: Ester bonds can be hydrolyzed by microbial enzymes mdpi.commiljodirektoratet.no.
Dehalogenation, Dehydrogenation, Decarboxylation, and Synthesis: These are other significant reactions contributing to the breakdown of xenobiotics mdpi.commiljodirektoratet.no.
The rate of pesticide degradation by microbes is influenced by biotic and abiotic factors, including the chemical structure of the compound, the specific microbial species present, environmental conditions (e.g., pH, temperature, oxygen availability), and nutrient availability mdpi.comusask.caherts.ac.uk. Aerobic and anaerobic biodegradation pathways utilize different enzymes and yield distinct end products (e.g., CO2 in aerobic processes, CH4 in anaerobic processes) usask.ca.
This compound (the acid form, Ref: HOE 072829) is characterized by a relatively short typical aerobic soil degradation half-life (DT₅₀) of 2.4 days, indicating it is non-persistent in soil cgl.org.cn. This rapid degradation suggests that transformation products are formed. Furthermore, this compound is described as "very mobile" in drainflow, implying its potential for transport within the environment cgl.org.cn.
While the general mechanisms of pesticide transformation in environmental compartments are well-understood (e.g., microbial transformation, photolysis, and hydrolysis), specific, named transformation products of this compound (the acid) in soil, water, or microbial systems are not explicitly identified in the provided search results. The assessment of transformation products is crucial as they can sometimes be more stable, mobile, or even more biologically active than their parent compounds mdpi.com. However, for this compound, the specific chemical structures of these environmental transformation products are not detailed in the available information.
Data Table: Environmental Fate Parameters of this compound
| Parameter | Value | Condition/Context | Source |
| Aerobic Soil Degradation (DT₅₀) | 2.4 days | Typical, aerobic conditions | cgl.org.cn |
| Environmental Mobility | Very mobile | In drainflow | cgl.org.cn |
Structure Activity Relationship Sar Studies of Fenchlorazole and Analogues
Molecular Determinants Governing Herbicide Safening Activity
Fenchlorazole-ethyl is a commercial herbicide safener primarily employed to enhance the tolerance of crops, such as wheat and rice, to certain herbicides, particularly fenoxaprop-P-ethyl (B1329639) and chloroacetanilide herbicides like metolachlor (B1676510). The fundamental mechanism of safener action involves the modulation of plant detoxification pathways. This compound-ethyl, along with related safeners like fenclorim, significantly enhances the expression and activity of key detoxifying enzymes within crop plants, including glutathione (B108866) S-transferases (GSTs) and cytochrome P450 oxidases (P450s). tcichemicals.comnih.gov For instance, this compound-ethyl has been shown to increase GSTs metabolic activity in wheat plants by 93.9%. tcichemicals.comnih.gov Similarly, fenclorim has been observed to enhance GSTs activity in rice plants by 1.3 to 1.9 times compared to control groups. tcichemicals.com
SAR studies on fenclorim analogues, specifically 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, have revealed important molecular determinants for safening activity. The incorporation of a phenoxy group, particularly from structures like azoxystrobin, combined with phenylpyrimidine moieties, generally led to a decrease in the safening effect on rice seedling height, with the notable exception of compounds possessing a 2-OCH₃ moiety. fishersci.ca Further modifications, such as the introduction of methyl, methoxyl, methoxycarbonyl, or chlorine atoms, as well as 3,5-substitutions, were found to influence the safening properties. fishersci.ca Specific fenclorim analogues (compounds 3, 5, and 25) demonstrated superior safening capabilities against fresh weight, plant height, and root length, respectively, surpassing the protective effects of fenclorim itself. fishersci.caherts.ac.uknih.govepa.gov
Another fenclorim derivative, N-(4,6-dichloropyrimidine-2-yl)benzamide (Compound 1), synthesized by inserting an amide group between the chlorinated pyrimidine (B1678525) ring and the phenyl ring, exhibited a protective effect on metolachlor injury in rice seedlings comparable to that of fenclorim at a concentration of 4.0 mg·L⁻¹. wikipedia.orgherts.ac.ukresearchgate.net These findings underscore the importance of specific substituent groups and their positions on the core molecular scaffold in dictating the herbicide safening efficacy of this compound and its related compounds.
Structure-Activity Relationships for Fungicidal Efficacy
Beyond its role as a safener, this compound-ethyl also functions as a fungicide, belonging to the triazole class of agrochemicals. Its fungicidal action primarily involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. Specifically, this compound-ethyl targets the enzyme lanosterol (B1674476) 14α-demethylase, thereby compromising the integrity of the fungal cell membrane and leading to cell death. sigmaaldrich.com The compound's lipophilicity is a key structural property that facilitates its penetration into fungal cells, enabling it to exert its inhibitory effects effectively. sigmaaldrich.com The chemical structure of this compound-ethyl, characterized by an ethyl ester moiety attached to a triazole ring, further substituted with a 2,4-dichlorophenyl group and a trichloromethyl group, is critical to its fungicidal activity. sigmaaldrich.com
SAR studies on fenclorim and its analogues have also shed light on the structural features contributing to fungicidal efficacy. Fenclorim itself has demonstrated fungicidal activity against a range of plant pathogens, including Sclerotinia sclerotiorum, Fusarium oxysporum, Fusarium graminearum, and Thanatephorus cucumeris. fishersci.caherts.ac.ukwikipedia.orgherts.ac.uk Investigations into 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, with fenclorim as a lead compound, revealed that compounds with substituents on the phenoxy moiety generally exhibited excellent activity against S. sclerotiorum. This suggests that the insertion of a phenoxy moiety into the fenclorim structure can enhance fungicidal activity against this pathogen. herts.ac.uk For activity against T. cucumeris, substituents at the ortho-position on the phenoxy moiety were generally more effective than those at para- and meta-positions, with chlorine being an exception. herts.ac.uk
Notable examples from these studies include Compound 11, which displayed superior fungicidal activity against S. sclerotiorum and T. cucumeris compared to the control fungicide pyrimethanil (B132214). fishersci.caherts.ac.uknih.govepa.govacs.org Another significant analogue, N-(4,6-dichloropyrimidine-2-yl)benzamide (Compound 1), showed improved antifungal activity against S. sclerotiorum and F. oxysporum when compared to pyrimethanil. wikipedia.orgherts.ac.ukresearchgate.netresearchgate.net
The following table summarizes the fungicidal efficacy (IC₅₀ values) of Fenclorim, Compound 1 (N-(4,6-dichloropyrimidine-2-yl)benzamide), and Pyrimethanil against various fungal pathogens:
| Compound | Pathogen | IC₅₀ (mg·L⁻¹) herts.ac.uk |
| Fenclorim | Sclerotinia sclerotiorum | 18.11 |
| Fenclorim | Fusarium oxysporum | 27.33 |
| Fenclorim | Fusarium graminearum | 39.53 |
| Fenclorim | Thanatephorus cucumeris | 28.46 |
| N-(4,6-dichloropyrimidine-2-yl)benzamide (Comp. 1) | Sclerotinia sclerotiorum | 1.23 |
| N-(4,6-dichloropyrimidine-2-yl)benzamide (Comp. 1) | Fusarium oxysporum | 9.97 |
| Pyrimethanil | Sclerotinia sclerotiorum | 8.39 |
| Pyrimethanil | Fusarium oxysporum | 23.44 |
A fenclorim derivative (Compound 6) also demonstrated superior activity against Botrytis cinerea with an EC₅₀ value of 20.84 mg/L, significantly outperforming pyrimethanil (30.72 mg/L) and fenclorim (319.95 mg/L) in in vivo tests. mdpi.com
Application of Computational Chemistry and Molecular Docking in SAR Elucidation
Computational chemistry and molecular docking play an increasingly pivotal role in elucidating the Structure-Activity Relationships of agrochemicals like this compound. These in silico methods are powerful tools for predicting the binding modes and interactions between small molecules (ligands) and biological targets (proteins), thereby accelerating the design and optimization of new compounds. nih.govnih.gov
In the context of herbicide safeners, molecular docking simulations have been instrumental in proposing mechanisms of action. For instance, studies have suggested that some safeners may competitively bind to the same target sites as herbicides, thereby protecting the crop plant from herbicide-induced damage without compromising the herbicide's efficacy against weeds. tcichemicals.com Computer-aided molecular modeling programs have been used to compare the chemical structures of various safeners and herbicides, indicating that the most successful safener-herbicide pairs often exhibit high molecular similarity, supporting the competitive binding theory. tcichemicals.com
While specific molecular docking studies focusing solely on this compound-ethyl's direct binding to its target enzymes (like lanosterol 14α-demethylase for fungicidal activity or GSTs/P450s for safening) with detailed binding energies were not explicitly found in the provided search results, the general application of these techniques in related SAR studies for safeners and fungicides is well-documented. For example, a molecular docking model was used to suggest a potential detoxification mechanism between a novel sulfonylurea benzothiazoline (B1199338) (Compound 5o) and the herbicide fenoxaprop-P-ethyl. ca.govsigmaaldrich.com Similarly, for other safener candidates, molecular docking simulations have revealed competitive binding with herbicides for active sites on enzymes such as acetolactate synthase (ALS), providing insights into their protective mechanisms. mdpi.com
These computational approaches enable researchers to:
Predict Binding Conformations : Determine how a compound fits into the active site of a target protein. nih.gov
Identify Key Interactions : Pinpoint specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces crucial for binding affinity. nih.gov
Rationalize SAR : Explain observed activity differences among analogues based on their predicted binding modes and interactions. nih.gov
Guide Molecular Design : Inform the synthesis of new compounds with optimized structural features for improved activity or selectivity. nih.gov
The use of computational quantum chemistry further complements molecular docking by providing a deeper understanding of molecular properties, electronic structures, and reactivity, which are fundamental to understanding SAR. nih.gov This integrated approach allows for the systematic exploration of chemical space and the rational design of this compound analogues with tailored safening or fungicidal properties.
Herbicide Resistance Mechanisms and Fenchlorazole S Role in Mitigation Strategies
Metabolism-Based Herbicide Resistance in Weed Populations
Metabolism-based herbicide resistance, also known as non-target site resistance (NTSR), involves the enhanced capacity of weed plants to detoxify herbicides before they reach their intended site of action. agronomyjournals.comgrowiwm.orgpesticidestewardship.orgnih.gov This mechanism is a major concern due to its unpredictable nature and potential to confer cross-resistance to herbicides from different chemical groups and modes of action, including those not previously applied. growiwm.orgnih.govfrontiersin.orgucdavis.edu
The detoxification process in weeds typically mimics the natural metabolic pathways found in tolerant crop plants, involving a multi-step enzymatic process. usda.gov Key enzyme families implicated in metabolism-based resistance include:
Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial in Phase I of herbicide metabolism, catalyzing various oxidative reactions such as hydroxylation, N-demethylation, and O-demethylation, which convert the herbicide molecule into a more hydrophilic metabolite. frontiersin.orgusda.govacs.orgwisc.edu P450-mediated resistance has been observed in both grass and dicot species, and their identification can help predict cross-resistance patterns. frontiersin.orgusda.gov For instance, the CYP81A subfamily has been shown to metabolize herbicides from at least five chemically unrelated groups in species like Lolium rigidum and Echinochloa phyllopogon. frontiersin.org
Glutathione (B108866) S-transferases (GSTs): These multifunctional enzymes play a significant role in Phase II of herbicide metabolism by catalyzing the conjugation of glutathione to herbicides, leading to less mobile and less toxic metabolites. frontiersin.orgusda.govwisc.edumdpi.com These conjugates can then be further processed and sequestered in vacuoles or cell walls. usda.govwisc.edu
Glucosyltransferases (GTs): These enzymes are also involved in the detoxification process, often in conjunction with GSTs. nih.govmdpi.com
ATP-binding cassette (ABC) transporters and Peroxidases (POD): These can also contribute to enhanced metabolic detoxification and herbicide sequestration. frontiersin.orgmdpi.com
Metabolic resistance is often referred to as "creeping resistance" because it evolves gradually, with plants surviving low herbicide doses and subsequent generations developing increased capacity to metabolize the herbicide. wisc.edu This continuous selection pressure can lead to situations where multiple herbicides become ineffective. wisc.edu
| Enzyme Family | Role in Herbicide Metabolism | Phase of Metabolism | Examples of Involvement in Resistance |
|---|---|---|---|
| Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidative reactions (e.g., hydroxylation, N-demethylation, O-demethylation) to make herbicides more hydrophilic. | Phase I | Resistance to glyphosate, 2,4-D, ALS inhibitors, pyroxsulam (B39247) in various weed species. frontiersin.orgacs.orgmdpi.com |
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to herbicides, forming less toxic metabolites. | Phase II | Resistance to VLCFA inhibiting herbicides (e.g., flufenacet, pyroxasulfone) and atrazine (B1667683) in various weed species. frontiersin.orgmdpi.com |
| Glucosyltransferases (GTs) | Involved in further conjugation reactions, often with sugars. | Phase II | Contribute to metabolic resistance in various weed species. nih.govmdpi.com |
| ATP-binding cassette (ABC) transporters | Involved in pumping herbicides or their metabolites out of the cell or into vacuoles. | Phase III | Glyphosate resistance through efflux outside the cell. frontiersin.org |
| Peroxidase (POD) | Contributes to detoxification pathways. | Phase I | Involved in enhanced herbicide metabolism. mdpi.com |
Target-Site Resistance Mechanisms in Weeds
Target-site resistance (TSR) occurs when a mutation arises in the gene encoding the specific protein or enzyme that the herbicide is designed to inhibit. agronomyjournals.comgrowiwm.orgpesticidestewardship.orgunl.edu This structural change at the herbicide's binding site prevents or reduces the herbicide's ability to bind effectively, thereby nullifying its phytotoxic effect. growiwm.orgpesticidestewardship.orgunl.edu
Common mechanisms of target-site resistance include:
Point Mutations: A change in a single nucleotide in the DNA sequence of the target gene leads to a single amino acid change in the target protein. This alters the shape of the binding site, preventing the herbicide from binding. unl.edu
Gene Duplication/Overexpression: The weed plant produces an increased quantity of the target protein, overwhelming the herbicide's capacity to bind to all available sites. pesticidestewardship.orghracglobal.com
Altered Target Protein Structure: Beyond point mutations, other structural changes can reduce herbicide binding affinity. hracglobal.com
TSR typically affects herbicides that share the same site of action, meaning that rotating to herbicides with different modes of action can often manage this type of resistance effectively. growiwm.org However, multiple mutations in a single target gene can sometimes confer resistance to several herbicide families within the same site of action. unl.edu
Examples of target sites and associated herbicide classes for which TSR has been reported include:
| Target Site | Herbicide Class/Mode of Action | Mechanism of Resistance |
|---|---|---|
| Acetyl-CoA Carboxylase (ACCase) | ACCase inhibitors (e.g., aryloxyphenoxypropionates like diclofop-methyl, clodinafop-propargyl, fluazifop-P-butyl, and cyclohexanediones) | Point mutations in the ACCase enzyme, preventing herbicide binding. unl.eduherts.ac.ukherts.ac.ukwikipedia.orgherts.ac.ukherts.ac.uk |
| Acetolactate Synthase (ALS) | ALS inhibitors (e.g., sulfonylureas, imidazolinones) | Point mutations in the ALS enzyme, altering the binding site. unl.edu |
| Photosystem II (PSII) | PSII inhibitors (e.g., triazines, phenylureas) | Mutations in the psbA gene encoding the D1 protein of PSII, preventing herbicide binding. unl.edu |
| EPSP Synthase | Glyphosate (EPSP synthase inhibitor) | Point mutations in the EPSP synthase enzyme or gene duplication/overexpression of the enzyme. unl.eduhracglobal.com |
| Microtubule Assembly | Microtubule inhibitors | Mutations affecting proteins involved in microtubule assembly. unl.edu |
Contribution of Fenchlorazole and Safeners to Herbicide Resistance Management
This compound is a herbicide safener, a class of agrochemicals designed to protect crop plants from herbicide injury without compromising the herbicide's effectiveness against weeds. acs.orgmdpi.comwikipedia.org Safeners are crucial tools in managing herbicide selectivity and can extend the use of existing herbicides to additional crops or improve the tolerance of crops to newly developed herbicides. jircas.go.jp
The primary mechanism by which safeners like this compound operate is by enhancing the metabolic detoxification of herbicides within the crop plant. acs.orgmdpi.comresearchgate.net This accelerated metabolism reduces the concentration of the active herbicide at its target site in the crop, preventing phytotoxicity. acs.org This process often involves the induction and upregulation of xenobiotic-detoxifying enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), which are also key players in metabolism-based weed resistance. usda.govacs.orgmdpi.comwikipedia.orgresearchgate.netnih.govresearchgate.net
This compound-ethyl (the ethyl ester of this compound) is specifically known to enhance the tolerance of wheat to aryloxyphenoxypropionate (APP) herbicides such as fenoxaprop-ethyl (B166152) and fenoxaprop-P-ethyl (B1329639). nih.govherts.ac.ukbioone.orgherts.ac.uk It achieves this by accelerating the de-esterification of these herbicides to their active acid forms and subsequently promoting their metabolic breakdown, often through conjugation with glutathione. nih.govherts.ac.uk
While safeners are intended to enhance crop tolerance, some research indicates that their effects are not always crop-specific. For instance, studies have shown that this compound-ethyl, along with mefenpyr-diethyl (B161882), can also enhance herbicide tolerance in certain weed species, such as black-grass (Alopecurus myosuroides). nih.govbioone.org This weed tolerance is associated with an inducible activation of antioxidant and secondary metabolism pathways, including the accumulation of glutathione and hydroxymethylglutathione, and the activity of glutathione transferases. nih.gov These safener-induced biochemical changes in black-grass mirror the phenotype observed in weed populations that have acquired multiple herbicide resistance (MHR) in the field, highlighting a complex interaction between safeners, crops, and weeds in the context of resistance evolution. nih.gov
The use of safeners, including this compound, contributes to herbicide resistance management by:
Improving Herbicide Selectivity: They allow for the use of herbicides that might otherwise be too phytotoxic to crops, enabling broader application of effective weed control agents. mdpi.comwikipedia.orgjircas.go.jp
Facilitating Herbicide Mixtures and Rotations: By protecting crops, safeners enable the use of diverse herbicide chemistries, which is a key strategy to delay the evolution of resistance. ucdavis.edubioone.org
Extending Herbicide Longevity: By making certain herbicides safer for crops, safeners can help maintain the utility of valuable active ingredients in the face of evolving weed challenges.
However, the potential for safeners to induce similar detoxification pathways in weeds, as observed with this compound-ethyl in black-grass, underscores the need for continued research into the molecular mechanisms governing safener action and weed resistance to ensure sustainable weed management practices. nih.gov
Advanced Analytical and Research Methodologies in Fenchlorazole Studies
In Vitro and In Vivo Enzyme Activity Assays (e.g., GST, GPOX)
The study of fenchlorazole often involves the use of both in vitro and in vivo enzyme activity assays to understand its mode of action as a herbicide safener. These assays are crucial for determining how this compound influences the enzymatic systems within plants, particularly those involved in detoxifying herbicides. Key enzymes studied in this context are Glutathione (B108866) S-transferases (GSTs) and Glutathione Peroxidases (GPOX).
In vitro assays involve isolating and purifying specific enzymes, such as GSTs, from plant tissues and then observing their activity in a controlled laboratory setting. A common method measures the conjugation of the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione (GSH). nih.govresearchgate.net The rate of this reaction, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm, provides a measure of GST activity. nih.gov Such assays have been instrumental in demonstrating that safeners like this compound-ethyl can directly enhance the activity of GSTs, which are responsible for detoxifying certain herbicides. researchgate.netdur.ac.uk Similarly, GPOX activity can be assessed in vitro by measuring the reduction of organic hydroperoxides, like cumene (B47948) hydroperoxide, in the presence of GSH. nih.govbiorxiv.org
In vivo assays, on the other hand, assess enzyme activity within living organisms, such as whole plants or seedlings. These studies provide a more holistic understanding of the biochemical processes occurring in a physiological context. dur.ac.uk For instance, researchers have treated wheat seedlings with this compound-ethyl and subsequently measured GST activity in the plant tissues. dur.ac.uk These experiments have shown that this compound treatment leads to an upregulation of GST activity, enhancing the plant's ability to metabolize and tolerate herbicides. dur.ac.uk Studies have also investigated the link between safener treatment, increased GSH content, and elevated GST activity in crops like maize, demonstrating a positive correlation. researchgate.netacs.org This in vivo approach confirms the protective role of safeners by linking enzymatic induction to the observed increase in herbicide tolerance. acs.org
The table below summarizes the findings from various enzyme activity assays related to safener action.
| Assay Type | Enzyme | Organism | Key Finding |
| In Vitro | GST | Wheat | This compound-ethyl treatment leads to an upregulation of GST activity, which is involved in herbicide detoxification. dur.ac.uk |
| In Vitro | GPOX | Arabidopsis | GSTU7 exhibits GPOX activity, suggesting a role in mitigating oxidative stress. nih.gov |
| In Vivo | GST | Wheat | Safener treatment enhances GST-mediated metabolism of herbicides. dur.ac.uk |
| In Vivo | GST | Maize | A positive correlation exists between safener-induced protection, GSH content, and GST activity. researchgate.netacs.org |
Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling and Quantification
Chromatographic and mass spectrometric techniques are indispensable tools in this compound research for identifying and quantifying metabolites. These methods allow scientists to trace the metabolic fate of this compound and associated herbicides within plants, providing detailed insights into the detoxification pathways enhanced by the safener.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful combination for separating and identifying drug or xenobiotic metabolites in biological samples. nih.gov In the context of this compound, HPLC can separate various metabolites from plant extracts, while MS provides structural information for their identification. nih.gov The use of radiolabelled compounds can further aid in the detection and quantification of all metabolites derived from the parent molecule. nih.gov This approach has been used to study the metabolism of herbicides in the presence of this compound-ethyl, revealing how the safener enhances the breakdown of the herbicide into less toxic compounds. dur.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for metabolite profiling. spectralworks.commdpi.comresearchgate.net It is particularly effective for analyzing volatile and semi-volatile compounds after derivatization. spectralworks.com In plant metabolomics, GC-MS can be used to obtain a comprehensive profile of small molecules, helping to understand the broader metabolic changes induced by this compound treatment. researchgate.net For instance, researchers have used GC-MS to analyze trimethylsilyl (B98337) (TMS) derivatives of metabolites from fungal or plant samples to characterize primary and secondary metabolism. spectralworks.com
These advanced analytical techniques provide a detailed picture of the metabolic processes at play, confirming that this compound enhances herbicide detoxification by stimulating specific metabolic pathways.
The following table highlights the application of these techniques in xenobiotic metabolism studies.
| Technique | Application | Key Information Obtained |
| HPLC-MS | Metabolite Profiling | Separation and structural identification of herbicide and safener metabolites. nih.govplos.org |
| GC-MS | Metabolite Profiling | Comprehensive analysis of small molecule profiles in response to chemical treatment. spectralworks.commdpi.comresearchgate.net |
Molecular Biology Approaches for Gene Expression Analysis (e.g., qPCR, Transcriptomics)
Molecular biology techniques are fundamental to understanding how this compound functions at the genetic level. These methods allow researchers to investigate the expression of genes involved in herbicide detoxification and stress response pathways.
Quantitative Real-Time PCR (qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. mdpi.comthermofisher.com It requires prior knowledge of the target gene sequences. mdpi.com In this compound studies, qPCR can be used to quantify the upregulation of genes encoding detoxification enzymes, such as GSTs, following safener treatment. This provides direct evidence that this compound's mode of action involves the induction of gene expression. thermofisher.combio-rad.com
Transcriptomics, particularly RNA sequencing (RNA-Seq), offers a more comprehensive view by analyzing the entire set of RNA transcripts (the transcriptome) in a cell or tissue at a specific moment. mdpi.commicrobenotes.com This high-throughput method does not require prior knowledge of gene sequences and can identify both known and novel genes that are differentially expressed in response to this compound treatment. mdpi.comfrontiersin.org By comparing the transcriptomes of safener-treated and untreated plants, researchers can identify entire pathways and regulatory networks that are activated by this compound to confer herbicide tolerance. mdpi.com
These molecular approaches have been crucial in elucidating the mechanisms by which safeners like this compound regulate gene expression to enhance crop protection.
The table below outlines the primary molecular biology techniques used in this field of research.
| Technique | Description | Application in this compound Research |
| qPCR | Measures the expression of specific, known genes with high sensitivity. mdpi.comthermofisher.com | Quantifying the upregulation of specific detoxification genes (e.g., GSTs) after this compound treatment. |
| Transcriptomics (RNA-Seq) | Provides a comprehensive, high-throughput analysis of all gene expression patterns in a sample. mdpi.commicrobenotes.comfrontiersin.org | Identifying the full suite of genes and metabolic pathways affected by this compound to understand its overall impact on plant physiology. |
Controlled Environment Bioassays and Greenhouse Studies for Efficacy Assessment
Controlled environment bioassays and greenhouse studies are essential for evaluating the efficacy of this compound as a herbicide safener under standardized conditions. These experiments allow for the precise assessment of a compound's biological activity while minimizing the variability of field conditions. nih.gov
In these studies, crop plants are grown in controlled environments, such as greenhouses or growth chambers, where factors like temperature, light, and humidity can be precisely managed. open.ac.uk The plants are then treated with a herbicide, both with and without the addition of this compound. The efficacy of the safener is determined by visually rating plant injury or by measuring various growth parameters, such as plant height, fresh weight, and root length. acs.orgbcpc.org
These bioassays are critical for determining the effectiveness of a safener in protecting a specific crop from a particular herbicide. acs.org For example, greenhouse trials have been used to demonstrate that this compound-ethyl can protect wheat and barley from the phytotoxic effects of certain herbicides. bcpc.org These studies often include a dose-response analysis to find the optimal ratio of safener to herbicide. acs.orgbcpc.org Furthermore, such controlled experiments have been used to investigate herbicide resistance in weeds, providing a baseline for understanding the performance of herbicides and safeners against resistant populations. uni-hohenheim.de The results from these controlled studies are a crucial step before moving to larger-scale field trials. nih.gov
The table below provides an overview of the types of assessments conducted in controlled environment studies.
| Assessment Type | Parameter Measured | Purpose |
| Visual Phytotoxicity Rating | Percentage of plant injury or control (0-100% scale). bcpc.org | To quickly assess the level of protection provided by the safener against herbicide damage. |
| Growth Index Recovery | Plant height, fresh weight, root length. acs.org | To quantify the safener's ability to mitigate herbicide-induced growth inhibition. |
| Yield Measurement | Crop yield from harvested plants. bcpc.org | To determine the ultimate impact of the safener on crop productivity in the presence of a herbicide. |
Emerging Research Avenues and Future Prospects
Rational Design and Synthesis of Next-Generation Safeners
The rational design of new safener molecules often builds upon the established structures of successful compounds like fenchlorazole. A primary strategy involves "active subunit combination," where the core chemical skeleton of a known active compound is retained and modified with other functional groups to create novel derivatives with potentially enhanced properties. nih.govnih.gov
Research has focused on using the trichloromethyl dichlorobenzene triazole structure of this compound as a parent skeleton. nih.gov Scientists synthesize new derivatives by introducing different nitrogen-containing heterocyclic rings, aiming to improve safener efficacy against herbicide injury in crops. nih.gov In one such study, a series of novel trichloromethyl dichlorobenzene triazole derivatives were designed and synthesized. nih.gov The biological activity of these new compounds was then evaluated to determine their effectiveness in protecting wheat seedlings from fenoxaprop-P-ethyl (B1329639) herbicide injury, using the commercial safener this compound as a positive control for comparison. nih.gov This approach allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation safeners with superior performance. nih.gov
Table 1: Example of Rational Safener Design Based on this compound Structure
| Parent Compound | Core Structure Retained | Modification Strategy | Objective |
|---|---|---|---|
| This compound | Trichloromethyl dichlorobenzene triazole | Combination with nitrogen-containing heterocyclic rings | Synthesize novel derivatives with enhanced safening activity against specific herbicides. nih.gov |
| This compound | 1-(2,4-Dichlorobenzyl)-5-trichloromethyl-1,2,4-triazole-3-carboxylate | Cyclization and acylation with substituted aminophenol and amino alcohol derivatives | Develop new potential safeners for fenoxaprop-P-ethyl herbicide. nih.gov |
Deeper Understanding of Complex Plant Regulatory Networks in Response to Safeners
The efficacy of safeners lies in their ability to modulate a plant's innate defense and detoxification mechanisms. This is governed by complex gene regulatory networks (GRNs) that control how a plant responds to chemical stress. frontiersin.orgnih.gov Future research aims to achieve a deeper understanding of these intricate networks to better exploit them for crop protection.
Plant development and responses to external stimuli are orchestrated by precise gene expression, which is primarily controlled at the transcriptional level by factors such as transcription factors (TFs). frontiersin.orgcragenomica.es These TFs bind to specific DNA sequences to activate or repress the expression of target genes, forming complex regulatory relationships. frontiersin.org Safeners are believed to act as molecular signals that trigger specific TFs, leading to the upregulation of genes involved in herbicide metabolism. These often include genes encoding for glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. Unraveling the complete transcriptional landscape that safeners influence is crucial for understanding their mode of action and potential off-target effects. frontiersin.orgcragenomica.es
Table 2: Key Components of Plant Regulatory Networks in Stress Response
| Network Component | Role in Plant Defense | Relevance to Safener Action |
|---|---|---|
| Transcription Factors (TFs) | Master regulators that turn genes "on" or "off" in response to stimuli. frontiersin.org | Safeners can induce specific TFs that activate detoxification pathways. |
| Gene Regulatory Networks (GRNs) | The complex web of interactions between TFs and their target genes. nih.gov | Mapping the GRN reveals the full scope of a plant's response to a safener. |
| Signaling Pathways | Biochemical cascades that transmit the safener signal from the cell surface to the nucleus. | Understanding these pathways can help in designing more efficient safeners. |
| Detoxification Genes (e.g., GSTs, P450s) | Encode enzymes that metabolize and neutralize toxic compounds like herbicides. | Safeners enhance the expression of these genes, leading to crop protection. |
Exploration of Broader Agrochemical and Environmental Applications of Safener Technology (e.g., phytoremediation of pollutants)
The ability of safeners to enhance plant tolerance to chemical stressors opens up potential applications beyond protecting crops from herbicides. One promising area is phytoremediation, an eco-friendly technology that uses plants to remove, degrade, or immobilize pollutants from soil and water. nih.govnih.govmdpi.com
Phytoremediation leverages natural plant processes to clean up contaminants such as heavy metals, pesticides, and other organic compounds. nih.govpageplace.de However, the effectiveness of this technique can be limited by the toxicity of the pollutants to the plants themselves. Safener technology could potentially be adapted to "safe" plants against the harmful effects of specific environmental contaminants. By enhancing a plant's natural detoxification pathways, safeners could increase its ability to withstand and process higher concentrations of pollutants, thereby improving the efficiency and range of phytoremediation efforts. nih.govresearchgate.net This represents a novel and sustainable approach to environmental management. nih.gov
Table 3: Potential Application of Safener Technology in Phytoremediation
| Phytoremediation Mechanism | Description | Potential Role for Safeners |
|---|---|---|
| Phytoextraction | Plants absorb pollutants from the soil and accumulate them in their tissues. | Enhance plant tolerance to the pollutant, allowing for greater uptake and accumulation. |
| Phytodegradation | Plants break down complex organic pollutants into simpler, less toxic molecules. nih.gov | Upregulate the specific plant enzymes responsible for degrading the target pollutant. |
| Phytostabilization | Plants immobilize pollutants in the soil around their roots, preventing them from spreading. nih.gov | Improve root health and growth in contaminated soil, enhancing stabilization. |
| Rhizodegradation | Plants release substances that support microbial activity in the root zone, and these microbes degrade pollutants. nih.gov | Stimulate the release of beneficial root exudates to boost microbial degradation. |
Integration of Omics Technologies (e.g., transcriptomics, metabolomics, proteomics) in Safener Research
To fully understand how safeners work at a molecular level, researchers are increasingly turning to "omics" technologies. mdpi.commdpi.com These high-throughput methods provide a global snapshot of the genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a plant at a specific moment. Integrating these approaches offers a comprehensive view of the biological changes induced by a safener. nih.govyoutube.com
Applying omics technologies can help researchers:
Identify Key Genes and Pathways: Transcriptomics can reveal which genes are activated or deactivated in response to a safener, pointing to the critical pathways involved in the protective effect. nih.gov
Understand Protein Function: Proteomics identifies the specific enzymes and structural proteins that are produced or modified, confirming the functional output of gene expression changes. mdpi.com
Map Metabolic Adjustments: Metabolomics analyzes the small molecules within the plant, showing how metabolic pathways are re-routed to handle the chemical stress and detoxify the herbicide.
This multi-omics approach provides a wealth of data that can be used to build detailed models of safener action, identify new biomarkers for safener efficacy, and facilitate the rational design of more effective compounds. mdpi.comnih.gov
Table 4: Application of Omics Technologies in Safener Research
| Omics Technology | What It Measures | Application in Safener Research |
|---|---|---|
| Transcriptomics | The complete set of RNA transcripts (gene expression). nih.gov | Identifies all genes and genetic pathways that are switched on or off by the safener. |
| Proteomics | The entire complement of proteins in a cell or organism. mdpi.com | Reveals the specific detoxification enzymes and other proteins produced in response to the safener. |
| Metabolomics | The complete set of small-molecule metabolites. | Shows how the plant's metabolism is altered to break down the herbicide and manage stress. |
Development of Refined Predictive Models for Compound Behavior and Efficacy
The discovery of new agrochemicals has traditionally relied on large-scale phenotypic screening of thousands of compounds, which is a time-consuming and costly process. researchgate.net A significant future direction in safener research is the development of refined computational and predictive models to streamline this process. These models aim to predict a chemical's safening activity based on its molecular structure and physicochemical properties.
By leveraging machine learning and quantitative structure-activity relationship (QSAR) modeling, researchers can analyze existing data from known safeners like this compound to identify key "behavioral fingerprints." researchgate.netbohrium.com These models can screen virtual libraries of novel chemical structures and prioritize candidates that are most likely to be effective safeners. This in silico approach can significantly accelerate the discovery pipeline, reduce the reliance on extensive laboratory testing, and allow for a more targeted design of safener molecules with desired attributes.
Table 5: Components of a Predictive Model for Safener Discovery
| Model Input | Description | Model Output |
|---|---|---|
| Chemical Structure Data | 2D or 3D structural information of a molecule (e.g., molecular fingerprints). bohrium.com | Predicted safener efficacy against a specific herbicide. |
| Physicochemical Properties | Data on solubility, stability, and other chemical characteristics. | Prediction of compound behavior in the plant (e.g., uptake, translocation). |
| Biological Activity Data | Experimental results from a known set of safener compounds. | A ranked list of new candidate compounds for synthesis and testing. |
| Genomic/Proteomic Data | Information on how known safeners interact with specific plant proteins or genes. | Hypotheses about the potential mode of action for new compounds. |
Q & A
Q. What experimental models are most suitable for evaluating Fenchlorazole’s efficacy as a herbicide safener?
this compound’s protective effects against herbicide-induced phytotoxicity (e.g., glyphosate) are typically assessed using Triticum aestivum (wheat) seedlings in controlled hydroponic or soil-based systems. Key parameters include root length recovery rate, shoot biomass, and chlorophyll content . For example, in comparative studies, this compound achieved a root length recovery rate of 70.76% and chlorophyll restoration of 99.77% in glyphosate-stressed wheat, outperforming other triazole derivatives . Researchers should standardize growth conditions (light, temperature, nutrient concentration) and apply glyphosate at the 2–3 leaf stage for consistency.
Q. How can researchers validate the structural-activity relationship (SAR) of this compound analogs?
SAR studies require synthesizing derivatives with systematic modifications (e.g., methyl, chloro, or benzoxazine substituents) at critical positions on the triazole and dichlorophenyl moieties. For example, introducing a methyl group at the 4-position of the benzene ring (as in compound 5j) enhanced glyphosate protection, whereas bulky substituents like benzoxazine (compound 5p) reduced efficacy . Comparative analysis of recovery rates (root length, biomass) and molecular docking (e.g., logP, hydrogen bond acceptors) can highlight key functional groups .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound’s safener efficacy across studies?
Discrepancies often arise from variations in experimental design (e.g., herbicide application timing, solvent carriers). To address this:
- Conduct dose-response assays to establish optimal this compound:herbicide ratios.
- Use multivariate analysis to isolate confounding variables (e.g., soil pH, microbial activity).
- Cross-validate results with molecular docking to confirm binding affinity consistency with glutathione S-transferase (GST) or cytochrome P450 targets .
Q. How can molecular docking elucidate this compound’s mechanism of action?
Docking simulations (e.g., AutoDock Vina) compare this compound’s interactions with herbicide-metabolizing enzymes against reference safeners. Key metrics include:
- Binding energy : this compound (-8.2 kcal/mol) vs. compound 5O (-7.9 kcal/mol) .
- Hydrogen bonds : this compound forms 3 H-bonds with GST active sites, stabilizing the enzyme-herbicide complex .
- Hydrophobic interactions : Methyl groups enhance binding via van der Waals forces. Researchers should validate docking results with in vitro enzyme inhibition assays.
Q. What strategies optimize synthetic routes for this compound analogs with improved stability?
Williamson ether synthesis and N-alkylation are common for triazole derivatives. For example:
- Use bromo-4-chlorobutane for alkyl chain elongation (yield: 82–89%) .
- Replace polar solvents (acetonitrile) with toluene to reduce side reactions.
- Purify intermediates via silica gel chromatography (Rf = 0.3–0.5) and confirm structures via NMR/HRMS .
Methodological Notes
- Controlled Experiments : Replicate trials (n ≥ 3) and ANOVA/Tukey’s post-hoc tests are critical for minimizing variability .
- Literature Synthesis : Prioritize peer-reviewed studies from PubMed and Web of Science, excluding non-academic platforms (e.g., ) .
- Ethical Reporting : Disclose solvent toxicity and environmental impact of synthetic protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
